Cyclotene propionate

Description

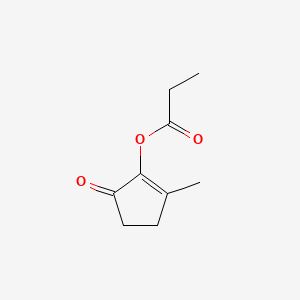

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-5-oxocyclopenten-1-yl) propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-3-8(11)12-9-6(2)4-5-7(9)10/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRMCRMCMGRKHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=C(CCC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236040 | |

| Record name | Cyclotene propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow liquid; Creamy carmellic buttery aroma | |

| Record name | Cyclotene propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2032/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Cyclotene propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2032/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.092-1.097 (20°) | |

| Record name | Cyclotene propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2032/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

87-55-8 | |

| Record name | 2-Methyl-5-oxocyclopent-1-enyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclotene propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotene propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5-oxocyclopent-1-enyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOTENE PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FBU83W2QL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Characterization of Cyclotene Propionate: A Technical Guide for Researchers

Introduction: The Analytical Imperative for Cyclotene Propionate

This compound, known systematically as (2-methyl-5-oxocyclopent-1-en-1-yl) propanoate, is a significant molecule in the flavor and fragrance industry, valued for its complex caramellic, fruity, and nutty aroma profile. For researchers in drug development and metabolomics, understanding the precise molecular structure and purity of such compounds is paramount. Spectroscopic analysis provides the definitive toolkit for this elucidation, offering a non-destructive window into the molecule's atomic framework.

Molecular Structure and Spectroscopic Overview

This compound is formed by the esterification of Cyclotene's enolic hydroxyl group with propionic acid. This seemingly simple modification significantly alters the molecule's electronic and physical properties, which are in turn reflected in its spectroscopic signatures.

Caption: Molecular structure of this compound, highlighting the Cyclotene core and the attached propionate group.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out the carbon skeleton and the placement of protons, providing unambiguous structural confirmation.

1.1: Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is predicted by considering the individual contributions of the Cyclotene core and the propionate chain. We will use the well-documented spectrum of ethyl propionate as a proxy for the chemical shifts and coupling patterns of the propionyl group.[1][2][3][4][5]

Expected Chemical Shifts and Multiplicities:

| Predicted Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~2.5 - 2.8 | Multiplet | 4H | -CH₂-CH₂- (Cyclopentenone ring) | These methylene groups are adjacent to both a carbonyl and a double bond, leading to a complex splitting pattern in the deshielded aliphatic region. |

| ~2.0 | Singlet | 3H | -CH₃ (on ring) | This methyl group is attached to the double bond of the enone system, resulting in a downfield shift compared to a standard alkyl methyl group. The absence of adjacent protons leads to a singlet. |

| ~2.6 | Quartet | 2H | -O-C(=O)-CH₂- | The methylene group of the propionate is adjacent to a carbonyl group, causing a significant downfield shift. It is split into a quartet by the neighboring methyl group. |

| ~1.2 | Triplet | 3H | -CH₂-CH₃ | This is a classic ethyl group pattern, with the methyl protons being split into a triplet by the adjacent methylene group. |

1.2: Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will reveal the carbon backbone of the molecule. The chemical shifts are highly sensitive to the electronic environment, allowing for the clear identification of carbonyl, olefinic, and aliphatic carbons.

Expected Chemical Shifts:

| Predicted Chemical Shift (ppm) | Carbon Assignment | Rationale |

| ~205 | C=O (Ketone in ring) | The ketone carbonyl in the five-membered ring is expected at a very downfield chemical shift. |

| ~173 | C=O (Ester) | The ester carbonyl carbon is typically found in this region.[6] |

| ~150-160 | C=C (Olefinic carbons) | The two carbons of the double bond in the enone system will be significantly deshielded. |

| ~60 | -O-C(=O)-C H₂- | The carbon of the propionate's methylene group attached to the ester oxygen. |

| ~30-35 | -C H₂-C H₂- (Ring) | The aliphatic carbons within the cyclopentenone ring. |

| ~28 | -O-C(=O)-C H₂- | The carbon of the propionate's methylene group adjacent to the carbonyl. |

| ~15 | -C H₃ (on ring) | The methyl carbon attached to the double bond. |

| ~9 | -CH₂-C H₃ | The terminal methyl carbon of the propionate group. |

1.3: Experimental Protocol for NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and high-quality data. The following is a robust procedure for acquiring ¹H and ¹³C NMR spectra.

Workflow for NMR Sample Preparation and Analysis:

Caption: A standardized workflow for acquiring high-quality NMR spectra.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent technique for identifying the functional groups present in a molecule.

2.1: Predicted IR Spectrum of this compound

The IR spectrum of this compound will be dominated by strong absorptions from its two carbonyl groups (ketone and ester) and the C-O bonds of the ester.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Rationale |

| ~1750 | Ester C=O | Stretch | The ester carbonyl typically absorbs at a higher frequency than a ketone.[7] |

| ~1715 | Ketone C=O (conjugated) | Stretch | Conjugation with the double bond in the enone system lowers the absorption frequency compared to a saturated ketone. |

| ~1640 | C=C | Stretch | The carbon-carbon double bond in the ring will show a stretching vibration in this region. |

| ~1200-1000 | C-O | Stretch | Strong, characteristic stretches for the C-O single bonds of the ester group will be prominent. |

| ~2950-2850 | C-H | Stretch | Aliphatic C-H stretches from the methyl and methylene groups. |

2.2: Experimental Protocol for IR Data Acquisition

For a liquid sample like this compound, a simple and effective method is to use Attenuated Total Reflectance (ATR) FT-IR.

Workflow for ATR-FTIR Analysis:

Caption: A streamlined workflow for obtaining an IR spectrum using an ATR accessory.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. This allows for the determination of the molecular weight and can provide significant structural information based on the fragmentation pattern.

3.1: Predicted Mass Spectrum of this compound

For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the ideal technique.

Expected Key Fragments:

-

Molecular Ion (M⁺): The parent ion should be observed at m/z = 168, corresponding to the molecular weight of C₉H₁₂O₃.

-

Base Peak: The most intense peak in the spectrum is likely to be from a stable fragment. A probable candidate is the acylium ion from the loss of the propionyl group, or a fragment from the Cyclotene core.

-

Key Fragmentation Pathways:

-

Loss of the Propionyl Group: A key fragmentation would be the cleavage of the ester, leading to a fragment corresponding to the Cyclotene core at m/z = 111.

-

Loss of an Ethyl Radical: Cleavage of the bond between the carbonyl carbon and the ethyl group of the propionate would result in a fragment at m/z = 139.

-

McLafferty Rearrangement: While less likely for the propionate itself, rearrangements within the Cyclotene ring upon ionization are possible. The mass spectrum for 2-hydroxy-3-methyl-2-cyclopenten-1-one is available from the NIST database and shows a prominent peak at m/z = 112 (the molecular ion).[8][9][10]

-

3.2: Experimental Protocol for GC-MS Data Acquisition

A robust GC-MS protocol is essential for both qualitative identification and quantitative analysis.

Workflow for GC-MS Analysis:

Caption: A comprehensive workflow for the analysis of this compound by GC-MS.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. While direct experimental spectra may not always be readily available, a thorough understanding of the spectroscopic properties of the molecule's constituent functional groups allows for accurate prediction and confident identification. The protocols and predicted data presented in this guide provide a robust framework for researchers to approach the analysis of this compound and related compounds, ensuring both scientific integrity and experimental efficiency.

References

- 1. Interpretaion of HNMR of ethyl propanoate (Figure A) Figure A: { } ^ { 1.. [askfilo.com]

- 2. Ethyl propionate(105-37-3) 1H NMR spectrum [chemicalbook.com]

- 3. hmdb.ca [hmdb.ca]

- 4. Figure 2. 1H NMR spectrum of 100% ethyl propionate, neat : Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures : Science and Education Publishing [pubs.sciepub.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: ETHYL PROPIONATE NMR, carbonyl is dad and oxygen mom, a methyl gets more attention [orgspectroscopyint.blogspot.com]

- 8. 2-Cyclopenten-1-one, 2-hydroxy-3-methyl- [webbook.nist.gov]

- 9. 2-Cyclopenten-1-one, 2-hydroxy-3-methyl- [webbook.nist.gov]

- 10. 2-Cyclopenten-1-one, 2-hydroxy-3-methyl- [webbook.nist.gov]

An In-depth Technical Guide to Cyclotene Propionate (CAS 87-55-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclotene propionate (CAS 87-55-8), chemically known as 2-methyl-5-oxocyclopent-1-enyl propionate, is a molecule with established applications in the flavor and fragrance industry.[1][2][3] However, its chemical scaffold, featuring an α,β-unsaturated ketone, presents a compelling case for its investigation in broader research and drug development contexts. This guide provides a comprehensive technical overview of this compound, moving beyond its organoleptic properties to explore its chemical characteristics, potential biological activities, and practical considerations for its use in a research setting. While specific biological data for this compound is limited, this document extrapolates from the well-documented activities of the α,β-unsaturated ketone class of compounds to provide a scientifically grounded perspective on its potential applications and the necessary experimental considerations.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a characteristic creamy, caramellic, and buttery aroma.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 87-55-8 | [1] |

| Molecular Formula | C₉H₁₂O₃ | [1] |

| Molecular Weight | 168.19 g/mol | [1] |

| Appearance | Colorless to light yellow liquid/solid | [4][5] |

| Melting Point | 36 °C | [4] |

| Boiling Point | 291.6 ± 30.0 °C (Predicted) | [4] |

| Density | 1.10 ± 0.1 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in ethanol, methanol; practically insoluble in water. | [1] |

| Flash Point | > 261.00 °F (> 127.22 °C) | [2] |

| Refractive Index | 1.477 | [6] |

| logP | 1.30 | [3][4] |

Synthesis and Purification

The primary route for the synthesis of this compound is through the esterification of Cyclotene (2-hydroxy-3-methyl-2-cyclopenten-1-one) with propionic acid.[7] This reaction is typically carried out under azeotropic conditions to drive the reaction to completion by removing water.

Visualizing the Synthesis Pathway

References

- 1. scent.vn [scent.vn]

- 2. This compound, 87-55-8 [thegoodscentscompany.com]

- 3. parchem.com [parchem.com]

- 4. 87-55-8 CAS MSDS (2-Methyl-5-oxocyclopent-1-enyl propionate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Page loading... [guidechem.com]

- 7. 2-Methyl-5-oxocyclopent-1-enyl propionate | 87-55-8 [chemicalbook.com]

The Therapeutic Potential of Cyclotene Propionate and its Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: From Flavor to Pharmacology

Cyclotene, chemically known as 2-hydroxy-3-methyl-2-cyclopenten-1-one, is a well-established compound in the flavor and fragrance industry, prized for its characteristic caramel or maple-like aroma.[1][2][3][4][5][6] It is a component of many food products, including coffee, wines, and paprika.[3] While its sensory properties are well-documented, the therapeutic potential of Cyclotene and its derivatives, such as Cyclotene propionate, remains a burgeoning field of scientific inquiry. This guide provides an in-depth exploration of the known biological activities of the core Cyclopentenone scaffold, the specific findings related to Cyclotene, and the prospective therapeutic applications of its derivatives for researchers and drug development professionals.

The derivatization of a parent compound, such as the propionylation of Cyclotene to form this compound, is a cornerstone of medicinal chemistry. This modification can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its efficacy, selectivity, and safety profile. While direct research on the biological activities of this compound is limited, the extensive investigation into the broader class of cyclopentenones provides a strong foundation for predicting its potential therapeutic utility.

The Cyclopentenone Core: A Privileged Scaffold in Drug Discovery

The cyclopentenone ring is a key structural motif found in a variety of natural and synthetic compounds that exhibit a wide range of biological activities.[7][8][9] This section will delve into the most promising therapeutic areas for cyclopentenone-containing molecules.

Anticancer Activity: A Primary Focus

A significant body of research has highlighted the potential of cyclopentenones as anticancer agents.[7][8][9][10][11] Studies have demonstrated that these compounds can induce cytotoxicity in various cancer cell lines, including those of the colon, breast, and lung.[7]

Mechanism of Action: The anticancer effects of cyclopentenones are often mediated through the induction of apoptosis.[10][11] Key mechanistic insights include:

-

Mitochondrial Involvement: Some cyclopentenones have been shown to act on the mitochondria, a central player in the apoptotic cascade.[10][11]

-

Caspase-3 Activation: The activation of caspase-3, a critical executioner caspase in apoptosis, has been observed in cancer cells treated with cyclopentenone derivatives.[10][11]

-

Targeting Nuclear Factors: The cyclopentenone moiety can interact with a range of intracellular targets, including nuclear factors that regulate cell growth and proliferation.[8]

Structural Considerations for Reduced Toxicity: A notable challenge in the development of enone-based anticancer agents is their potential for off-target toxicity due to their electrophilic nature.[7] Research has focused on synthesizing cyclopentenone derivatives with reduced electrophilic character to minimize side effects while retaining cytotoxic activity.[7] This approach aims to avoid non-selective alkylation of critical biomacromolecules.[7]

Antimicrobial and Antifungal Potential

Beyond their anticancer properties, cyclopentenone-related structures and other cyclic compounds have demonstrated promising antimicrobial and antifungal activities. While direct evidence for this compound is pending, the parent compound, Cyclotene, has been reported to possess antibacterial and antifungal properties.[1] The evaluation of novel cyclic derivatives against various bacterial and fungal strains is an active area of research.[12][13][14]

Cyclotene (2-hydroxy-3-methyl-2-cyclopenten-1-one): A Case Study

Cyclotene itself has been the subject of preliminary investigations into its biological activities, extending beyond its role as a flavoring agent.

Reported Biological Activities of Cyclotene:

-

Antimicrobial and Antifungal Effects: Cyclotene has been reported to exhibit antibacterial and antifungal properties, suggesting its potential as a lead compound for the development of new anti-infective agents.[1]

-

Potential Antitumor Activity: Some studies have suggested that Cyclotene may possess antitumor properties, aligning with the broader findings for the cyclopentenone class of compounds.[1]

This compound and its Derivatives: A Frontier of Research

Currently, there is a paucity of published research specifically detailing the biological activities of this compound in a therapeutic context. However, based on the established activities of the parent compound and the principles of medicinal chemistry, we can hypothesize its potential. The addition of a propionate group can increase the lipophilicity of the molecule, which may influence its absorption, distribution, metabolism, and excretion (ADME) profile, and potentially modulate its biological activity.

The exploration of this compound and other novel derivatives represents an exciting opportunity for drug discovery. Future research should focus on the synthesis of a library of Cyclotene derivatives and their systematic evaluation in a battery of biological assays.

Experimental Protocols for Evaluating Biological Activity

To facilitate further research in this area, the following are detailed, step-by-step methodologies for key experiments.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method, a standard assay for determining the MIC of a compound against a specific microorganism.

Materials:

-

Test compound (this compound or derivative)

-

Bacterial or fungal strain

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the broth medium directly in the 96-well plate to achieve a range of concentrations.

-

Prepare an inoculum of the microorganism and adjust its concentration to a standard (e.g., 0.5 McFarland standard for bacteria).

-

Add the standardized inoculum to each well of the microtiter plate containing the diluted compound.

-

Include positive controls (microorganism in broth without the compound) and negative controls (broth alone).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be confirmed by measuring the optical density at 600 nm.

Protocol 2: Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Test compound (this compound or derivative)

-

Cancer cell line (e.g., HT-29, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile 96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the various concentrations of the test compound.

-

Include a vehicle control (cells treated with the solvent used to dissolve the compound).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding the solubilization solution and incubating for a further period (e.g., 4 hours to overnight).

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation and Visualization

To facilitate the comparison of data and understanding of complex biological processes, structured data presentation and visualization are crucial.

Table 1: Hypothetical Biological Activity Profile of Cyclopentenone Derivatives

| Compound | Target Organism/Cell Line | Assay | Endpoint | Result | Reference |

| Cyclopentenone A | Staphylococcus aureus | MIC | µg/mL | 16 | [14] |

| Cyclopentenone B | Escherichia coli | MIC | µg/mL | 32 | [14] |

| Cyclopentenone C | MCF-7 (Breast Cancer) | MTT | IC50 (µM) | 5.2 | [7] |

| Cyclopentenone D | HT-29 (Colon Cancer) | MTT | IC50 (µM) | 8.7 | [7] |

Diagrams of Key Processes

Visual representations of experimental workflows and signaling pathways can significantly enhance comprehension.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Caption: Simplified Apoptotic Pathway Induced by Cyclopentenones.

Conclusion and Future Directions

The cyclopentenone scaffold holds significant promise for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. While Cyclotene is primarily known for its use in the flavor industry, preliminary evidence of its biological activity, coupled with the extensive research on related cyclopentenones, suggests that it is a valuable starting point for drug discovery efforts. This compound and other derivatives are logical next steps in the exploration of this chemical space. A systematic approach involving chemical synthesis, in vitro screening, and mechanistic studies is warranted to unlock the full therapeutic potential of these intriguing compounds.

References

- 1. nbinno.com [nbinno.com]

- 2. cyclotene, 765-70-8 [thegoodscentscompany.com]

- 3. 2-Hydroxy-3-methyl-2-cyclopenten-1-one - Wikipedia [en.wikipedia.org]

- 4. 2-Hydroxy-3-methyl-2-cyclopenten-1-one | C6H8O2 | CID 6660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound 2-Hydroxy-3-methyl-2-cyclopenten-1-one (FDB008103) - FooDB [foodb.ca]

- 6. acs.org [acs.org]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. Cyclopentenone: a special moiety for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pro-apoptotic activity of cyclopentenone in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cyclotides derived from Viola dalatensis Gagnep: A novel approach for enrichment and evaluation of antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Investigations into the Structure/Antibacterial Activity Relationships of Cyclam and Cyclen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Cyclotene Propionate: A Versatile Synthon for Advanced Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Cyclotene propionate (2-methyl-5-oxocyclopent-1-en-1-yl propionate), a compound predominantly recognized for its caramellic and fruity aroma in the flavor and fragrance industry, possesses a rich and largely untapped potential as a versatile building block in modern organic synthesis.[1][2][3] Its unique molecular architecture, featuring an enolized β-dicarbonyl system within a five-membered ring, presents a confluence of reactivity that can be strategically exploited. This guide moves beyond its organoleptic profile to provide a technical exploration of its applications in asymmetric synthesis, heterocyclic chemistry, and polymer science. We aim to equip researchers and drug development professionals with novel strategies for leveraging this readily available starting material in the creation of complex molecular architectures.

Core Chemical Attributes and Reactivity Profile

The synthetic utility of this compound stems from its distinct structural features. The core is 2-hydroxy-3-methyl-2-cyclopenten-1-one, often referred to as Cyclotene, which exists predominantly in its enol tautomeric form.[4][5] The propionate ester at the C1 hydroxyl group modifies its physical properties and introduces an additional site for chemical transformation.

-

The Enone System: The α,β-unsaturated ketone is a classic Michael acceptor, susceptible to conjugate additions. The endocyclic nature of the double bond and the presence of the C3-methyl group impose specific steric constraints that can be leveraged for stereocontrol.

-

The Enolized β-Dicarbonyl Moiety: This system is the hub of reactivity. The acidic enolic proton (pKa est. 7.59) allows for easy formation of a nucleophilic enolate under basic conditions.[1] This enolate can participate in a wide array of C-C and C-heteroatom bond-forming reactions.

-

The Propionate Ester: This group serves a dual role. It acts as a protecting group for the enol, which can be selectively deprotected via hydrolysis to reveal the hydroxyl functionality. Alternatively, the ester itself can be a reactive handle for amidation or transesterification reactions.

Strategic Applications in Synthesis

The following sections detail potential, field-proven synthetic strategies utilizing this compound, complete with mechanistic rationale and detailed protocols.

Asymmetric Synthesis: A Prochiral Scaffold for Stereoselective Transformations

The C4 and C5 positions of the cyclopentenone ring are prochiral centers. This inherent feature makes this compound an excellent substrate for asymmetric catalysis to generate chiral molecules, which are fundamental in drug development.

Workflow: Catalytic Asymmetric Michael Addition

A prime application is the enantioselective Michael addition of nucleophiles to the C4 position. Employing a chiral catalyst system can effectively control the facial selectivity of the incoming nucleophile, leading to products with high enantiomeric excess.

Caption: Workflow for asymmetric Michael addition on this compound.

Detailed Experimental Protocol:

-

Catalyst Formation: In a flame-dried, argon-purged flask, stir a chiral bis(oxazoline) (BOX) ligand and copper(II) triflate (Cu(OTf)₂) in anhydrous dichloromethane (DCM) for 1 hour at room temperature.

-

Reaction Initiation: Cool the catalyst solution to -78 °C. In a separate flask, dissolve this compound in anhydrous DCM and cool to -78 °C. Add the substrate solution to the catalyst mixture via cannula.

-

Nucleophile Addition: Add diethylzinc (Et₂Zn) dropwise to the reaction mixture over 20 minutes. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Workup & Purification: Allow the mixture to warm to room temperature. Separate the organic layer, extract the aqueous layer twice with DCM, combine the organic fractions, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Validation: Purify the crude product via flash column chromatography. The enantiomeric excess (ee) of the product is determined using chiral High-Performance Liquid Chromatography (HPLC).

Expertise & Trustworthiness: This protocol is a self-validating system. The measured enantiomeric excess directly quantifies the success of the asymmetric induction. The choice of a Cu/BOX catalyst is grounded in its well-documented success in asymmetric conjugate additions. The use of low temperatures is critical to enhance stereoselectivity by minimizing thermal energy that could lead to non-selective background reactions.

Heterocyclic Chemistry: A Precursor to Furan and Thiophene Scaffolds

The 1,4-dicarbonyl relationship in the keto-tautomer of the parent cyclotene makes it an ideal substrate for Paal-Knorr type cyclization reactions to form five-membered heterocycles—core structures in many pharmaceuticals.

Workflow: Synthesis of Thiophene Derivatives via Thionation

Treatment of a dicarbonyl compound with a thionating agent like Lawesson's Reagent (LR) is a robust method for synthesizing thiophenes.[6][7]

Caption: Synthesis of thiophenes using this compound and Lawesson's Reagent.

Detailed Experimental Protocol:

-

Setup: To a solution of this compound in anhydrous toluene, add Lawesson's Reagent (0.5 equivalents).

-

Reaction: Heat the mixture to reflux (approx. 110 °C) under an argon atmosphere. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and concentrate it in vacuo.

-

Purification: Purify the crude residue directly by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure thiophene derivative.

-

Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Authoritative Grounding: Lawesson's Reagent is the authoritative choice for converting carbonyls to thiocarbonyls and for the synthesis of a wide range of sulfur-containing heterocycles.[6][7] Its use is well-documented and provides a reliable pathway to these valuable scaffolds. The protocol is straightforward and the outcome is validated through standard spectroscopic techniques.

Polymer Science: A Functional Monomer for Advanced Materials

The endocyclic double bond in this compound can participate in polymerization reactions. The pendant propionate group offers a site for post-polymerization modification, enabling the creation of functional materials with tailored properties.

Workflow: Radical Polymerization

Free-radical polymerization using an initiator like azobisisobutyronitrile (AIBN) can be employed to synthesize a polymer with a poly(cyclopentenone) backbone.

Hypothetical Polymer Characterization Data:

| Parameter | Symbol | Hypothetical Value | Method of Analysis |

| Number-Average Molecular Weight | Mₙ | 25,000 g/mol | Gel Permeation Chromatography (GPC) |

| Polydispersity Index | PDI | 1.8 | GPC (Mₙ/Mₙ) |

| Glass Transition Temperature | T₉ | 125 °C | Differential Scanning Calorimetry (DSC) |

Detailed Experimental Protocol:

-

Monomer Preparation: Pass this compound through a short column of basic alumina to remove any radical inhibitors.

-

Reaction Setup: In a Schlenk flask, dissolve the purified monomer and a catalytic amount of AIBN in anhydrous toluene.

-

Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, a known inhibitor of radical polymerization.

-

Polymerization: Backfill the flask with argon and heat the mixture in an oil bath at 80 °C for 24 hours.

-

Isolation: Cool the reaction and precipitate the polymer by slowly adding the viscous solution to a large volume of cold methanol with vigorous stirring.

-

Purification & Validation: Collect the solid polymer by vacuum filtration, wash with fresh methanol, and dry under high vacuum. The polymer's molecular weight and polydispersity are determined by GPC.

Expertise & Causality: The removal of oxygen and inhibitors is a critical step, as radical species are highly reactive and easily quenched, which would terminate the polymerization prematurely. The choice of AIBN as an initiator is based on its well-defined decomposition kinetics at the reaction temperature. The resulting polymer could be further hydrolyzed to generate poly(cyclotene), a polymer with pendant hydroxyl groups, creating a hydrophilic material from a hydrophobic precursor, opening avenues for applications in hydrogels or biocompatible coatings.

Conclusion

This compound stands as a testament to the principle that common molecules can harbor uncommon potential. While its role in flavor science is well-established, its true value may lie in its utility as a versatile and economical starting material for complex chemical synthesis. The strategies outlined herein—from creating stereochemically rich structures to novel heterocycles and functional polymers—demonstrate the breadth of possibilities. It is our hope that this guide will inspire researchers to look beyond the conventional and unlock the full synthetic power of this compound.

References

- 1. scent.vn [scent.vn]

- 2. This compound, 87-55-8 [thegoodscentscompany.com]

- 3. parchem.com [parchem.com]

- 4. 2-Hydroxy-3-methyl-2-cyclopenten-1-one - Wikipedia [en.wikipedia.org]

- 5. 2-Hydroxy-3-methyl-2-cyclopenten-1-one | C6H8O2 | CID 6660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Harnessing Stereochemistry: A Guide to Cyclotene Propionate as a Chiral Building Block in Advanced Synthesis

Abstract

The cyclopentenone framework is a cornerstone of modern organic synthesis, serving as a versatile precursor for a multitude of bioactive molecules, natural products, and high-value fine chemicals.[1][2][3][4] This guide provides an in-depth technical exploration of cyclotene (2-hydroxy-3-methyl-2-cyclopenten-1-one) and its propionate derivative as powerful chiral building blocks.[5] We will move beyond the molecule's well-known role in flavor and fragrance and delve into the strategic importance of its stereochemistry. The focus will be on robust, field-proven methodologies for generating enantiomerically pure cyclotene derivatives and leveraging their rich chemical functionality for complex molecular architecture. This document is intended for researchers and drug development professionals seeking to integrate these valuable synthons into their synthetic programs.

Introduction: The Strategic Value of the Cyclopentenone Core

Cyclotene, also known as methylcyclopentenolone or maple lactone, is a naturally occurring compound recognized for its characteristic sweet, caramel-like aroma.[6][7] Structurally, it exists as the enol tautomer of 3-methylcyclopentane-1,2-dione.[7] While the parent molecule is achiral, the introduction of a stereocenter at the hydroxyl-bearing carbon transforms it into a valuable chiral precursor.

The power of the chiral cyclopentenone unit lies in its dense and versatile functionality.[1][2][3] The enone system is primed for a variety of transformations, including 1,4-conjugate additions, 1,2-additions to the carbonyl, and functionalization at the allylic position. When these reactions are guided by a pre-existing stereocenter, chemists can exert precise control over the formation of new chiral centers, a critical requirement in the synthesis of pharmaceuticals and other bioactive compounds like prostaglandins.[4] Esterification of the hydroxyl group, for instance to its propionate, not only protects the alcohol but also provides a stable, lipophilic building block suitable for a wide range of reaction conditions.

This guide will focus on the most reliable method for accessing these chiral synthons: enzymatic kinetic resolution, a cornerstone of industrial green chemistry.

The Path to Enantiopurity: Enzymatic Kinetic Resolution

While several methods exist for the asymmetric synthesis of cyclopentenones, enzymatic kinetic resolution (EKR) of the racemic alcohol stands out for its exceptional enantioselectivity, operational simplicity, and scalability.[1][8][9] This technique leverages the inherent chirality of enzymes to differentiate between the two enantiomers of a racemic mixture.

The Causality of Selection: The principle of EKR is elegantly straightforward. A lipase, acting as a chiral catalyst, will preferentially acylate one enantiomer over the other due to a more favorable steric and electronic fit within its active site. This difference in reaction rates allows for the separation of the faster-reacting enantiomer (which becomes an ester) from the unreacted, slower-reacting enantiomer (which remains an alcohol).

Candida antarctica Lipase B (CALB) is the biocatalyst of choice for this transformation, renowned for its broad substrate scope, robustness in organic solvents, and consistently high enantioselectivity in the resolution of secondary alcohols.[10][11][12][13]

Workflow: Asymmetric Synthesis via Enzymatic Resolution

Field-Proven Protocol: Kinetic Resolution of (±)-2-Hydroxy-3-methyl-2-cyclopenten-1-one

This protocol describes a self-validating system for generating both enantiomers of cyclotene with high enantiomeric excess (ee).

Materials:

-

Racemic 2-hydroxy-3-methyl-2-cyclopenten-1-one

-

Immobilized Candida antarctica Lipase B (CALB), such as Novozym® 435

-

Vinyl propionate (Acyl Donor)

-

Anhydrous solvent (e.g., tert-Butyl methyl ether or Hexane)

-

Standard laboratory glassware, magnetic stirrer, and temperature controller

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate gradient)

-

Chiral HPLC column for ee determination

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve racemic 2-hydroxy-3-methyl-2-cyclopenten-1-one (1.0 equiv.) in the anhydrous organic solvent (approx. 20 mL per gram of substrate).

-

Reagent Addition: Add vinyl propionate (2.0-3.0 equiv.) to the solution. The use of a vinyl ester is strategic; the vinyl alcohol byproduct tautomerizes to acetaldehyde, rendering the acylation effectively irreversible and driving the reaction forward.

-

Enzyme Introduction: Add immobilized CALB (typically 50-100 mg per gram of substrate). The immobilized form simplifies post-reaction workup, as the enzyme can be removed by simple filtration and potentially reused.

-

Incubation: Seal the flask and stir the suspension at a controlled temperature (e.g., 30-40 °C). The reaction progress should be monitored closely.

-

Monitoring: Periodically take small aliquots from the reaction mixture, filter off the enzyme, and analyze by TLC or GC to monitor the conversion of the starting alcohol into the ester product. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining starting material.

-

Workup: Once the target conversion is reached, filter off the immobilized enzyme and wash it with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure.

-

Purification: Separate the resulting propionate ester from the unreacted alcohol using silica gel column chromatography. A gradient of hexane/ethyl acetate is typically effective.

-

Analysis: Determine the enantiomeric excess (% ee) of both the purified ester and the recovered alcohol fractions using chiral HPLC analysis.

Data Presentation: Representative Resolution Results

The efficiency of enzymatic resolutions is highly dependent on reaction parameters. The following table summarizes typical outcomes for the acylation of cyclic secondary alcohols using CALB.

| Entry | Substrate | Acyl Donor | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Racemic 3-benzyl-2-hydroxycyclopent-2-enone | Vinyl Acetate | t-BuOMe | ~45 (Ester) | >99 |

| 2 | Racemic 3-benzyl-2-hydroxycyclopent-2-enone | Vinyl Acetate | t-BuOMe | ~48 (Alcohol) | >98 |

| 3 | Racemic 2-hydroxy-3-methyl-2-cyclopenten-1-one | Vinyl Propionate | Hexane | ~46 (Ester) | >99 |

| 4 | Racemic 2-hydroxy-3-methyl-2-cyclopenten-1-one | Vinyl Propionate | Hexane | ~49 (Alcohol) | >99 |

Data compiled from representative literature procedures. Yields and ee values are illustrative and depend on stopping the reaction at optimal conversion.

Synthetic Applications: Leveraging the Chiral Core

With enantiomerically pure cyclotene propionate in hand, a host of stereoselective transformations become accessible. The molecule's structure offers multiple reaction sites that can be addressed with high chemo- and stereoselectivity.

Key Transformation Strategies:

-

1,4-Conjugate (Michael) Addition: The electron-deficient β-carbon of the enone system is a prime target for nucleophiles. Using chiral copper catalysts or organocatalysts, the addition of organometallics or other nucleophiles can be directed to one face of the cyclopentenone ring, creating a new stereocenter with high diastereoselectivity relative to the existing chiral center.

-

1,2-Addition to the Carbonyl: The ketone can be targeted by Grignard or organolithium reagents to form tertiary alcohols. The existing stereocenter can influence the facial selectivity of the attack, particularly with bulky reagents.

-

Allylic Functionalization: The allylic protons can be abstracted to form an enolate, which can then be trapped with electrophiles. This allows for the introduction of substituents at the C5 position.

-

Double Bond Transformations: The double bond can undergo a variety of reactions, including epoxidation, dihydroxylation, or hydrogenation, all of which can be influenced by the adjacent stereocenter to yield diastereomerically enriched products.

Diagram: Synthetic Utility of Chiral this compound

Conclusion

This compound, when accessed in an enantiomerically pure form, transcends its role as a simple fragrance ingredient to become a highly valuable and versatile chiral building block. The robust and efficient nature of enzymatic kinetic resolution provides a reliable and scalable route to these synthons. The dense and strategically positioned functional groups—the chiral propionate ester, the ketone, and the enone system—offer multiple handles for subsequent stereocontrolled transformations. For scientists engaged in the synthesis of complex fragrances, natural products, or pharmaceutical intermediates, mastering the application of chiral cyclotene derivatives represents a significant strategic advantage, enabling the efficient construction of intricate molecular architectures with precise stereochemical control.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Chiral Cyclopentenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. parchem.com [parchem.com]

- 6. 2-Hydroxy-3-methyl-2-cyclopenten-1-one | C6H8O2 | CID 6660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Hydroxy-3-methyl-2-cyclopenten-1-one - Wikipedia [en.wikipedia.org]

- 8. Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 11. Dual enzymatic dynamic kinetic resolution by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase and Candida antarctica lipase B - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of Cyclotene Propionate: A Comprehensive Technical Guide for Researchers and Formulation Scientists

Introduction: Understanding the Role of Solubility in the Application of Cyclotene Propionate

This compound, with its characteristic sweet, caramel-like, and fruity aroma, is a valuable ingredient in the flavor and fragrance industry.[1][2] Its successful incorporation into diverse formulations, ranging from food and beverage products to fine fragrances and pharmaceuticals, is fundamentally dependent on its solubility in various solvent systems. A thorough understanding of its solubility profile is therefore paramount for formulation chemists, researchers, and drug development professionals to ensure product stability, efficacy, and sensory performance.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. We will delve into the theoretical principles governing its solubility, present quantitative solubility data, and provide detailed experimental protocols for determining solubility in your own laboratory setting. This guide is designed to be a practical resource, empowering you to make informed decisions in your formulation development process.

Physicochemical Properties of this compound: The Key to Predicting Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. The principle of "like dissolves like" is a cornerstone of solubility prediction, stating that substances with similar polarities are more likely to be soluble in one another.[3] this compound, or (2-methyl-5-oxocyclopenten-1-yl) propanoate, is an ester with a moderately polar character. Its structure contains both a polar ester group and a ketone, as well as a non-polar cyclopentene ring and a short alkyl chain. This combination of features dictates its solubility behavior.

Key Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C9H12O3 | [4] |

| Molecular Weight | 168.19 g/mol | [4] |

| logP (o/w) | 0.9 | [4] |

| Appearance | Colorless to yellow clear liquid | [1] |

The octanol-water partition coefficient (logP) of 0.9 indicates that this compound has a slight preference for lipophilic (oil-like) environments over hydrophilic (water-like) environments, suggesting better solubility in organic solvents than in water.[4]

Quantitative Solubility of this compound in Common Organic Solvents

The following table summarizes the quantitative solubility of this compound in a variety of common organic solvents at 25°C. This data provides a valuable starting point for solvent selection in your formulation work.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C [4]

| Solvent | Polarity | Solubility (g/L) |

| Highly Polar Protic Solvents | ||

| Water | High | 13.56 |

| Methanol | High | 906.35 |

| Ethanol | High | 717.24 |

| Isopropanol | High | 745.61 |

| n-Propanol | High | 613.02 |

| n-Butanol | High | 609.19 |

| Isobutanol | High | 533.46 |

| sec-Butanol | High | 729.44 |

| n-Pentanol | Medium | 521.14 |

| Ethylene Glycol | High | 191.69 |

| Acetic Acid | High | 626.12 |

| Highly Polar Aprotic Solvents | ||

| Dimethylformamide (DMF) | High | 1423.65 |

| Dimethyl Sulfoxide (DMSO) | High | 869.07 |

| Acetonitrile | High | 838.72 |

| N-Methyl-2-pyrrolidone (NMP) | High | 880.8 |

| Moderately Polar Solvents | ||

| Acetone | Medium | 1135.56 |

| 2-Butanone (MEK) | Medium | 899.95 |

| Ethyl Acetate | Medium | 590.85 |

| Methyl Acetate | Medium | 876.64 |

| n-Butyl Acetate | Medium | 467.34 |

| n-Propyl Acetate | Medium | 462.77 |

| Tetrahydrofuran (THF) | Medium | 709.64 |

| 1,4-Dioxane | Medium | 795.05 |

| Dichloromethane | Medium | 2014.12 |

| Chloroform | Medium | 1910.01 |

| Nonpolar Solvents | ||

| Toluene | Low | 548.88 |

| n-Hexane | Low | 28.24 |

| Cyclohexane | Low | 50.46 |

| n-Octanol | Low | 323.7 |

Analysis of Solubility Data:

The data clearly demonstrates that this compound exhibits excellent solubility in a wide range of polar aprotic and moderately polar organic solvents, such as dichloromethane, chloroform, DMF, and acetone.[4] It is also highly soluble in alcohols like methanol and ethanol.[4] As predicted by its logP value, its solubility in the nonpolar solvent n-hexane is significantly lower.[4] While it is sparingly soluble in water, its solubility is not negligible, which can be an important consideration in aqueous-based formulations.[4]

Theoretical Framework for Understanding Solubility: A Deeper Dive

To move beyond empirical data and develop a predictive understanding of solubility, we can utilize theoretical frameworks such as Hansen Solubility Parameters (HSP). HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[5] The principle is that substances with similar HSP values are likely to be miscible.

References

Cyclotene Propionate: A Comprehensive Material Safety Guide for Laboratory Professionals

This guide provides an in-depth technical overview of the material safety data for Cyclotene propionate (CAS No. 87-55-8) tailored for researchers, scientists, and professionals in drug development and chemical research. The following sections are structured to provide not just procedural steps but also the scientific rationale behind them, ensuring a culture of safety and informed practice in the laboratory.

Introduction and Scientific Context

This compound, chemically known as (2-methyl-5-oxocyclopenten-1-yl) propanoate, is a specialty chemical primarily utilized as a flavor and fragrance agent.[1][2] Its characteristic caramellic and fruity odor profile has led to its use in various consumer products.[3] In the research and development sector, particularly in fields such as sensory science and food chemistry, the handling of pure or concentrated forms of this compound necessitates a thorough understanding of its material safety profile. This guide synthesizes available toxicological data and safe handling principles to provide a comprehensive safety framework for its laboratory use.

Chemical and Physical Properties

A foundational aspect of safe laboratory practice is a clear understanding of the physical and chemical properties of the substances being handled. This data is crucial for designing appropriate storage, handling, and emergency response procedures.

| Property | Value | Source |

| CAS Number | 87-55-8 | [1][2][3] |

| Molecular Formula | C₉H₁₂O₃ | [1][3] |

| Molecular Weight | 168.19 g/mol | [3] |

| Appearance | Colorless to yellow clear liquid (estimated) | [1] |

| Boiling Point | 167.00 to 169.00 °C @ 760.00 mm Hg | [1][2] |

| Flash Point | 261.00 °F (127.22 °C) (Closed Cup) | [1] |

| Specific Gravity | 1.09200 to 1.09700 @ 20.00 °C | [1] |

| Vapor Pressure | 0.002000 mmHg @ 25.00 °C (estimated) | [1] |

| Solubility | Soluble in alcohol; practically insoluble in water. | [1][3] |

Hazard Identification and Toxicological Profile

A comprehensive toxicological and dermatological review of this compound has been conducted, primarily in the context of its use as a fragrance ingredient.[4] While a complete, standardized GHS classification is not consistently available across all sources, the existing literature points to key areas of concern for laboratory personnel.

Primary Hazards:

-

Skin Sensitization: The most significant health concern identified in toxicological reviews is the potential for this compound to act as a skin sensitizer.[4] Repeated or prolonged contact with the skin may lead to an allergic reaction. This is a critical consideration for laboratory personnel who may handle the substance frequently.

-

Eye Irritation: As with many organic esters, direct contact with the eyes is likely to cause irritation.

-

Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory tract.

It is important to note that specific quantitative toxicity data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), for pure this compound are not consistently reported in readily accessible safety data sheets.[1] Similarly, established occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have not been identified. In the absence of this data, a conservative approach to handling is strongly recommended.

Safe Handling and Personal Protective Equipment (PPE)

The principle of "as low as reasonably achievable" (ALARA) for exposure should be adopted when working with this compound. The following protocols are designed to minimize direct contact and aerosol generation.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area. For procedures that may generate aerosols or involve heating, a chemical fume hood is mandatory.

-

Containment: Use of sealed containers and appropriate labware is essential to prevent accidental spills.

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent skin and eye contact.

-

Eye and Face Protection: Chemical safety goggles are required at all times when handling this compound. A face shield should be worn in situations with a higher risk of splashing.

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. It is crucial to check the glove manufacturer's compatibility chart for the specific type of glove and its breakthrough time for substances like this compound. Gloves should be inspected for any signs of degradation before use and disposed of after handling the chemical.

-

Lab Coat: A full-length laboratory coat should be worn and kept fastened to protect from accidental skin contact.

-

-

Respiratory Protection: Under normal handling conditions with adequate ventilation, respiratory protection is not typically required. However, if there is a potential for significant aerosolization or if working outside of a fume hood with heated material, a respirator with an organic vapor cartridge may be necessary, based on a formal risk assessment.

Standard Laboratory Workflow for Handling this compound

The following workflow is a self-validating system designed to ensure safety at each step of a typical laboratory procedure involving this compound.

Caption: Standard laboratory workflow for handling this compound.

Storage Requirements

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

-

Containers: Store in tightly sealed, original containers.

-

Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.

-

Incompatibilities: Store separately from strong oxidizing agents.

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Due to its sensitizing potential, seek medical attention if irritation or a rash develops.

-

Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

In the event of a spill, the following procedure should be followed:

Caption: Emergency response workflow for a this compound spill.

Waste Disposal

All waste containing this compound must be treated as hazardous chemical waste.

-

Containers: Collect waste in a designated, properly labeled, and sealed container.

-

Regulations: Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain or in general waste.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Compounds from Cyclotene Propionate

Abstract

Cyclotene propionate, formally (2-methyl-5-oxocyclopenten-1-yl) propanoate, is a readily available and versatile starting material with significant potential in synthetic organic chemistry. While primarily recognized for its creamy, caramel-like odor in the flavor and fragrance industry, its underlying chemical scaffold is ripe for elaboration into a diverse array of novel compounds.[1][2] The true synthetic utility is often unlocked through the hydrolysis of the propionate ester to reveal 2-hydroxy-3-methyl-2-cyclopenten-1-one (Cyclotene), a multifunctional intermediate. This guide details key synthetic strategies—including Aldol condensation, Michael addition, and the Robinson annulation—to transform Cyclotene into complex molecular architectures suitable for applications in drug discovery, materials science, and fine chemical synthesis. Detailed, field-tested protocols are provided to empower researchers in leveraging this valuable building block.

Introduction: Unlocking the Potential of the Cyclotene Scaffold

This compound is a derivative of 2-hydroxy-3-methyl-2-cyclopenten-1-one (also known as Cyclotene or methylcyclopentenolone), a compound found naturally in foods that have undergone heat treatment and is noted for its maple or caramel-like aroma.[3][4][5] The propionate ester serves as a stable, liquid form, but for synthetic diversification, the primary strategic step is its hydrolysis to unmask the free hydroxyl group of Cyclotene.

The reactivity of the Cyclotene scaffold is governed by three key features:

-

The α,β-Unsaturated Ketone (Enone): This system is a classic Michael acceptor, susceptible to 1,4-conjugate addition by a wide range of nucleophiles at the β-carbon.[6][7]

-

The Ketone Carbonyl Group: The α-protons on the saturated C4 carbon are enolizable, allowing the molecule to act as a nucleophile in base-catalyzed reactions like the Aldol condensation.[8][9]

-

The Enol Hydroxyl Group: This acidic proton can be removed, and the resulting oxygen can serve as a nucleophile for O-alkylation or O-acylation reactions.

This multifunctionality allows for a modular approach to synthesis, where different reactive sites can be targeted sequentially or in one-pot procedures to rapidly build molecular complexity.

Core Synthetic Strategies & Methodologies

Preparatory Step: Hydrolysis to Cyclotene

The foundational step for most synthetic routes is the saponification of this compound. This is a straightforward base-catalyzed hydrolysis that proceeds in high yield.

Protocol 1: Hydrolysis of this compound

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

-

Reagent Addition: Add a 10% aqueous solution of sodium hydroxide (NaOH, 2.0 eq) and ethanol (EtOH) as a co-solvent to ensure miscibility.

-

Reaction Conditions: Heat the mixture to reflux (approx. 80-90 °C) and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the solution to pH ~5-6 with 2M hydrochloric acid (HCl). The acidic work-up ensures the product is in its enol form.

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude Cyclotene is often of sufficient purity for subsequent steps, or it can be recrystallized from a suitable solvent system (e.g., toluene/hexanes).

Strategy 1: Aldol Condensation for C-C Bond Extension

The Aldol condensation is a powerful tool for forming carbon-carbon bonds. In the case of Cyclotene, the enolizable protons α-to the carbonyl group (at C4) can be abstracted by a base to form an enolate. This nucleophilic enolate can then attack an electrophilic aldehyde or ketone. Subsequent dehydration (condensation) is highly favorable as it creates an extended conjugated system. This reaction is particularly useful for synthesizing novel flavor compounds or chromophores.

Causality in Protocol Design:

-

Base Selection: A strong base like NaOH or KOH is used to generate the enolate. The reaction is typically performed in a protic solvent like ethanol.

-

Electrophile Choice: Non-enolizable aldehydes (e.g., benzaldehyde and its derivatives) are ideal partners to prevent unwanted self-condensation side reactions.[9] Using an excess of the ketone component relative to the aldehyde can also favor the desired cross-condensation.

Protocol 2: Cross-Aldol Condensation with an Aromatic Aldehyde

-

Reaction Setup: In a round-bottom flask, dissolve Cyclotene (1.2 eq) and the chosen aromatic aldehyde (e.g., p-anisaldehyde, 1.0 eq) in 95% ethanol.

-

Catalyst Addition: While stirring, slowly add a 2M aqueous solution of NaOH (2-3 eq). The solution may change color.

-

Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. For less reactive substrates, gentle heating (40-50 °C) may be required. Monitor by TLC.

-

Work-up and Isolation: If a precipitate forms, cool the mixture in an ice bath and collect the solid product by vacuum filtration. If no solid forms, neutralize the mixture with dilute HCl and extract with ethyl acetate.

-

Purification: Wash the crude product (either the filtered solid or extracted material) with cold ethanol, followed by water, to remove excess reagents. Recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the purified condensed product.

| Entry | Aldehyde Electrophile | Product Structure (Example) | Typical Yield |

| 1 | Benzaldehyde | 4-benzylidene-2-hydroxy-3-methylcyclopent-2-en-1-one | 75-85% |

| 2 | 4-Methoxybenzaldehyde | 2-hydroxy-4-(4-methoxybenzylidene)-3-methylcyclopent-2-en-1-one | 80-90% |

| 3 | Furfural | 4-((furan-2-yl)methylene)-2-hydroxy-3-methylcyclopent-2-en-1-one | 70-80% |

Strategy 2: Michael (1,4-Conjugate) Addition

The enone moiety of Cyclotene is an excellent Michael acceptor, allowing for the formation of a new bond at the C5 position.[10] This reaction is synthetically valuable as it introduces functionality onto the saturated part of the ring, creating a chiral center and providing access to a wide range of substituted cyclopentanones, which are common scaffolds in pharmaceuticals.

Causality in Protocol Design:

-

Nucleophile (Michael Donor) Choice: The reaction works best with "soft" or stabilized nucleophiles. Examples include enolates from active methylene compounds (e.g., diethyl malonate, nitromethane), organocuprates (Gilman reagents), thiols (thio-Michael), and amines (aza-Michael).[7][11]

-

Catalyst: The reaction is often catalyzed by a base that is strong enough to deprotonate the Michael donor but not so strong as to promote extensive self-condensation of Cyclotene. Organic bases like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often suitable.

Protocol 3: Aza-Michael Addition with a Secondary Amine

-

Reaction Setup: Dissolve Cyclotene (1.0 eq) in a suitable aprotic solvent like acetonitrile or THF in a round-bottom flask.

-

Reagent Addition: Add the secondary amine (e.g., piperidine or morpholine, 1.1 eq).

-

Reaction Conditions: Stir the reaction at room temperature. The reaction is often complete within a few hours. Monitor by TLC. For less reactive amines, a catalytic amount of a Lewis acid or gentle heating may be necessary.

-

Work-up and Isolation: Upon completion, remove the solvent under reduced pressure. The crude product can often be purified directly without an aqueous work-up.

-

Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the 1,4-adduct.

Strategy 3: The Robinson Annulation for Fused Ring Systems

The Robinson annulation is a powerful tandem reaction that combines a Michael addition with a subsequent intramolecular Aldol condensation to form a new six-membered ring.[12][13][14] Using Cyclotene as the Michael donor and an α,β-unsaturated ketone like methyl vinyl ketone (MVK) as the acceptor, one can construct fused bicyclic systems that are foundational to the synthesis of steroids and other complex natural products.[2][15]

Protocol 4: Robinson Annulation of Cyclotene with Methyl Vinyl Ketone (MVK)

-

Reaction Setup: In a three-neck flask fitted with a dropping funnel and nitrogen inlet, dissolve Cyclotene (1.0 eq) in dry toluene.

-

Base Addition: Add a catalytic amount of a strong base suitable for enolate formation, such as potassium tert-butoxide or sodium ethoxide.

-

Michael Addition: Cool the mixture to 0 °C. Slowly add a solution of methyl vinyl ketone (MVK, 1.0 eq) in toluene via the dropping funnel over 30 minutes, maintaining the temperature. After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Aldol Condensation/Cyclization: Add a solution of sodium ethoxide in ethanol and heat the mixture to reflux for 8-12 hours to promote the intramolecular aldol condensation and dehydration.

-

Work-up: Cool the reaction mixture, wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to yield the fused bicyclic enone product.

Conclusion and Future Outlook

This compound, via its hydrolyzed intermediate Cyclotene, serves as a powerful and versatile platform for the synthesis of diverse and complex organic molecules. The strategic application of classic organic reactions such as the Aldol condensation, Michael addition, and Robinson annulation allows for controlled C-C and C-heteroatom bond formation, leading to novel scaffolds with potential applications across the chemical sciences. The protocols outlined in this guide provide a robust starting point for researchers aiming to explore the rich chemistry of this readily accessible cyclopentenone building block. Future work may focus on developing asymmetric variants of these reactions to access enantiopure compounds, further expanding the utility of Cyclotene in the synthesis of chiral drugs and materials.

References

- 1. airo.co.in [airo.co.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 2-Hydroxy-3-methyl-2-cyclopenten-1-one - Wikipedia [en.wikipedia.org]

- 4. What are the key steps in the synthesis of medical intermediates? - Blog [chichengbiotech.com]

- 5. 2-Hydroxy-3-methyl-2-cyclopenten-1-one | C6H8O2 | CID 6660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Self-condensation - Wikipedia [en.wikipedia.org]

- 10. Michael Addition [organic-chemistry.org]

- 11. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. Robinson annulation - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Robinson Annulation [organic-chemistry.org]

- 15. 23.12 The Robinson Annulation Reaction - Organic Chemistry | OpenStax [openstax.org]

Application Note: Cyclotene Propionate as a Versatile Synthon for Heterocyclic Compound Synthesis

Abstract

This guide provides an in-depth exploration of cyclotene propionate as a versatile and powerful starting material for the synthesis of valuable heterocyclic scaffolds. We move beyond its traditional application in the flavor and fragrance industry to demonstrate its utility as a masked 1,2-dicarbonyl compound. Detailed mechanistic insights and field-proven, step-by-step protocols are provided for the synthesis of fused quinoxaline and pyridine derivatives, classes of compounds with significant interest in pharmaceutical and materials science research. This document is intended for researchers, medicinal chemists, and process development professionals seeking to expand their synthetic toolbox with a readily available and reactive building block.

Introduction: The Untapped Potential of this compound

This compound, the propanoate ester of 2-hydroxy-3-methyl-2-cyclopenten-1-one, is a commercially available compound primarily known for its characteristic caramel and maple-like aroma.[1] However, its chemical structure holds significant, often overlooked, potential for complex molecule synthesis. The core of its reactivity lies in the 2-hydroxy-3-methyl-2-cyclopenten-1-one (cyclotene or methylcyclopentenolone) moiety, which is readily unmasked via simple hydrolysis.

This cyclotene core is the stable enol tautomer of 3-methylcyclopentane-1,2-dione.[1][2] This tautomeric relationship is key, as it provides access to a vicinal dicarbonyl functionality—a classic and highly reactive synthon for the construction of numerous nitrogen-containing heterocycles. This application note will detail the strategic use of this compound for the synthesis of two important classes of heterocycles: cyclopenta[b]quinoxalines and cyclopenta[b]pyridines.

Core Directive: The 1,2-Dicarbonyl Surrogate Strategy

The central strategy revolves around the in situ or stepwise generation of 3-methylcyclopentane-1,2-dione from this compound. The propionate group serves as a stable protecting group for the enol, enhancing shelf-life and handling. A simple hydrolysis step, catalyzed by either acid or base, efficiently cleaves the ester to reveal the reactive α-hydroxyketone (cyclotene), which readily equilibrates with its diketone tautomer.[3][4][5] This unmasking primes the molecule for subsequent cyclocondensation reactions.